molecular formula C₂₃H₂₄ClNO₃ B1140090 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride CAS No. 1219199-37-7

2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride

Cat. No.: B1140090
CAS No.: 1219199-37-7
M. Wt: 397.89
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection and purification steps. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar multi-step processes optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.ClH/c1-17(24)23(25)20-12-13-21(26-15-18-8-4-2-5-9-18)22(14-20)27-16-19-10-6-3-7-11-19;/h2-14,17H,15-16,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXGJJVSGLJFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675573
Record name 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219199-37-7
Record name 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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